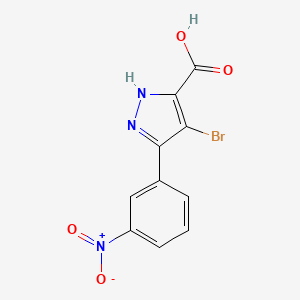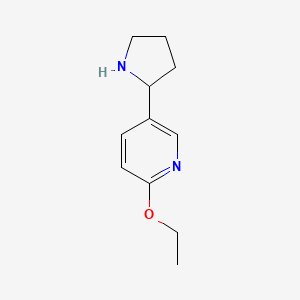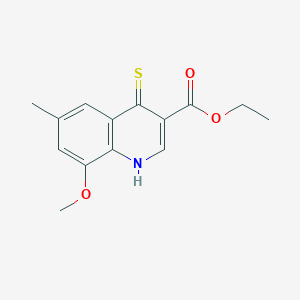![molecular formula C13H12FN5 B11808917 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808917.png)
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that features a triazolo-pyridazine core with a fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
The synthesis of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with fluorophenyl-substituted pyridazines under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under suitable conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzo[d]thiazol-2-yl)-3-(2-morpholinoethyl)urea: This compound also features a triazolo-pyridazine core but with additional thio and morpholinoethyl groups, which may confer different biological activities.
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: This derivative is used in the development of high-energy materials and has different chemical properties due to the presence of nitro groups.
7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Another high-energy material with unique properties due to the azido and nitro substituents.
Propriétés
Formule moléculaire |
C13H12FN5 |
|---|---|
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
1-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C13H12FN5/c1-8(15)13-17-16-12-7-6-11(18-19(12)13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |
Clé InChI |
GLSXSZSLXDXDIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B11808868.png)

![2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11808882.png)





